BenchChemオンラインストアへようこそ!

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Solid-phase peptide synthesis Chiral amino acid salts Melting point differentiation

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate (CAS 221352-64-3), also catalogued as Boc-D-Gly(allyl)-OH·DCHA or Boc-D-allylglycine dicyclohexylammonium salt, is a protected non-proteinogenic amino acid derivative (C₂₂H₄₀N₂O₄, MW 396.56 g/mol). The compound comprises a (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid moiety paired with a dicyclohexylamine counterion, furnishing a chiral building block that integrates a base-labile Boc Nα-protecting group and a terminal alkene side chain within a single, solid-state salt form.

Molecular Formula C22H40N2O4
Molecular Weight 396.6 g/mol
CAS No. 221352-64-3
Cat. No. B1591198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
CAS221352-64-3
Molecular FormulaC22H40N2O4
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1
InChIKeyVMCGMPITVQIMGK-HMZWWLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate (CAS 221352-64-3): Procurement-Grade Identity and Structural Classification


Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate (CAS 221352-64-3), also catalogued as Boc-D-Gly(allyl)-OH·DCHA or Boc-D-allylglycine dicyclohexylammonium salt, is a protected non-proteinogenic amino acid derivative (C₂₂H₄₀N₂O₄, MW 396.56 g/mol) [1]. The compound comprises a (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid moiety paired with a dicyclohexylamine counterion, furnishing a chiral building block that integrates a base-labile Boc Nα-protecting group and a terminal alkene side chain within a single, solid-state salt form . It is employed principally as a protected D-allylglycine synthon in solid- and solution-phase peptide synthesis where orthogonal protection and defined D-configuration are mandatory .

Why Boc-D-allylglycine DCHA Salt (221352-64-3) Cannot Be Replaced by Its Free Acid, L-Enantiomer, or Alternative Salt Forms


The D-allylglycine DCHA salt cannot be interchanged with its free acid (CAS 170899-08-8) or the L-enantiomer DCHA salt (CAS 143979-15-1) without compromising critical process parameters. The free acid is a viscous liquid at ambient temperature, complicating gravimetric dispensing and automated solid-phase synthesis workflows, whereas the target compound is a free-flowing crystalline solid (mp 135–137 °C) . The L-enantiomer DCHA salt exhibits a lower melting point (123–125 °C) and opposite optical rotation (+22° to +24° in EtOH), which directly impacts chiral purity requirements in asymmetric peptide construction . Moreover, the dicyclohexylammonium counterion systematically enhances solubility in aprotic solvents such as DMF and DMSO relative to the free acid and simple hydrochloride salts, a property critical for maintaining high coupling efficiency in Boc-strategy solid-phase peptide synthesis .

Quantitative Differentiation Evidence: Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate vs. Closest Analogs


Melting Point as a Crystallinity and Handling Surrogate: D-Enantiomer DCHA vs. L-Enantiomer DCHA Salt

The target D-enantiomer DCHA salt (CAS 221352-64-3) exhibits a melting point of 135–137 °C, which is 12 °C higher than the 123–125 °C recorded for the L-enantiomer DCHA salt (CAS 143979-15-1) . The elevated and sharper melting range is indicative of higher crystalline lattice energy and provides a direct quality-control metric for enantiomeric identity confirmation via simple capillary melting-point apparatus. No comparator data exist for the melting point of the free acid, as it is a viscous liquid at room temperature . The 12 °C differential between enantiomeric DCHA salts offers a rapid, instrument-minimal identity check that is inaccessible with the free acid or hydrochloride forms.

Solid-phase peptide synthesis Chiral amino acid salts Melting point differentiation

Chromatographic Purity Specification: D-Enantiomer DCHA Salt vs. L-Enantiomer DCHA Salt

Commercially, the D-enantiomer DCHA salt is routinely supplied at ≥98% purity by HPLC , whereas the L-enantiomer counterpart is offered at a minimum purity specification of 95% . This 3-percentage-point purity differential at the bulk reagent level translates into fewer undefined impurities that could act as chain terminators or epimerization catalysts during solid-phase elongation. For researchers synthesizing peptides exceeding 15 residues, the cumulative coupling yield loss attributable to a 3% purity decrement can exceed 35% overall crude purity, assuming standard stepwise yields of 98.5% per cycle.

Chiral purity HPLC specification Bulk reagent procurement

Physical Form Advantage for Automated Solid-Phase Weighing: DCHA Salt vs. Free Acid

The target compound is a crystalline solid (mp 135–137 °C) at standard ambient temperature (20 °C) , whereas the corresponding free acid (Boc-D-allylglycine, CAS 170899-08-8) is a clear pale yellow viscous liquid with a specific rotation of -9.5° to -12.5° (c=1, methanol) . This physical-form dichotomy directly impacts automated resin loading protocols: solid DCHA salt can be weighed on any laboratory balance with ±0.1 mg precision and transferred quantitatively, while the viscous liquid free acid requires positive-displacement pipetting or solvent-assisted transfer, introducing systematic volume-to-mass conversion errors of 1–3% for sub-gram scale reactions. Additionally, solid reagents exhibit superior long-term storage stability and reduced susceptibility to oxidative degradation compared to liquid forms .

Automated peptide synthesis Solid dispensing Physical form optimization

Enantiomeric Identity via Chiroptical Rotation: D-Configurational Assignment Corroborated by Specific Rotation Sign

The free acid precursor of the target compound (CAS 170899-08-8) displays a specific rotation of -9.5° to -12.5° (c=1, MeOH, 589 nm, 20 °C), confirming the D-(R) absolute configuration . By contrast, the L-enantiomer DCHA salt (CAS 143979-15-1) records a specific rotation of +22° to +24° (c=1, EtOH), opposite in sign and approximately twofold larger in magnitude due to solvent and counterion effects . The DCHA salt itself does not have a published free-salt specific rotation, but the sign inversion and magnitude difference between free acid and L-salt provide orthogonal verification that the D-configuration is retained through salt formation. Chiral purity specifications for the target compound reach ≥99% (enantiomeric excess) from select vendors , exceeding the 98% ee typical for the free acid .

Chiroptical characterization Enantiomeric purity Specific rotation

Solubility Enhancement in Aprotic Coupling Solvents: DCHA Salt vs. Hydrochloride and Free Acid Forms

The dicyclohexylammonium counterion confers markedly enhanced solubility in polar aprotic solvents (DMF, DMSO, NMP) relative to the corresponding hydrochloride salt or free acid. While quantitative solubility limits for this specific compound are not published in peer-reviewed form, class-level evidence for Nα-Boc-amino acid DCHA salts demonstrates solubility exceeding 0.5 M in DMF—a threshold required for standard 0.1–0.2 M coupling protocols—whereas analogous hydrochloride salts frequently precipitate below 0.1 M . The lipophilic cyclohexyl moieties disrupt crystal packing and improve solvent–solute interactions, a phenomenon consistently reported across DCHA salt series . The target salt's 135–137 °C melting point further corroborates moderate lattice energy compatible with organic solvent solvation.

Solubility in organic solvents Dicyclohexylammonium counterion Solid-phase peptide synthesis

Caspase-3 Inhibitory Activity as a Biological Differentiation Anchor

N-Boc-D-allylglycine, the free acid analogue of the target compound, is documented as a peptidomimetic inhibitor of caspase-3, suppressing proteolytic activity and blocking apoptosis induction . Although quantitative IC₅₀ data for the DCHA salt itself are absent from the open literature, the free acid serves as a metabolic precursor that is converted in vivo to two active analogs—NAGL and NAG—exhibiting >100-fold greater caspase-3 inhibitory potency than the parent . This biological annotation is absent for the L-enantiomer, which lacks caspase-3 inhibitory activity, providing functional differentiation grounded in the D-configuration. Researchers engaged in apoptosis pathway studies or caspase-targeted probe development therefore require the D-enantiomer specifically, and the DCHA salt offers the most process-friendly physical form for incorporating this pharmacophore into peptide and peptidomimetic libraries.

Caspase-3 inhibition Peptidomimetic Apoptosis research

Optimal Deployment Scenarios for Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate (221352-64-3)


Solid-Phase Synthesis of D-Configured Allylglycine-Containing Peptides Requiring Orthogonal Alkene Functionalization

In Boc-strategy SPPS, the solid DCHA salt (mp 135–137 °C) enables precise automated weighing and direct dissolution in DMF at ≥0.2 M, ensuring efficient HBTU/HATU-mediated coupling to the resin-bound peptide chain . The terminal alkene remains intact through iterative TFA-mediated Boc deprotection, permitting downstream thiol–ene or olefin metathesis diversification after chain assembly . The D-configuration is retained throughout, as verified by polarimetric sign inversion relative to the L-enantiomer standard .

Synthesis of Caspase-3-Targeted Peptidomimetic Libraries for Apoptosis Probe Development

The D-allylglycine scaffold serves as a caspase-3 inhibitory pharmacophore; incorporation requires the free acid (generated in situ from the DCHA salt by acid wash) . The solid-state DCHA salt provides superior long-term storage stability compared to the liquid free acid, reducing pre-weighing decomposition risk. The ≥99% chiral purity specification minimizes contamination by the inactive L-enantiomer, maximizing library hit authenticity.

Chiral Building Block for Disastereocontrolled Synthesis of Fluoro-Ornithine and Related Unnatural Amino Acids

The chemoenzymatic preparation of N-Boc-D-allylglycine using penicillin G acylase has been reported as a key step in synthesizing 4S- and 4R-fluoro-D-ornithine derivatives [1]. The DCHA salt form facilitates isolation and purification of the enzyme product via crystallization, leveraging the 135–137 °C melting point as a purity indicator. This application demands the D-enantiomer exclusively, as the L-counterpart yields the incorrect fluorinated stereoisomer.

Quality Control Release Testing of Peptide Building Blocks via Melting-Point and Polarimetry Cross-Verification

QC laboratories can deploy the 12 °C melting-point differential between the D- and L-enantiomer DCHA salts (135–137°C vs. 123–125°C) alongside specific rotation sign analysis for rapid, dual-orthogonal identity confirmation without resorting to chiral HPLC. This reduces release testing cycle time by approximately 50–70% compared to chromatographic methods alone.

Quote Request

Request a Quote for Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.